molecular formula C14H14N4O4 B1311727 Succinimidyl 4-(4-azidophenyl)butyrate

Succinimidyl 4-(4-azidophenyl)butyrate

Cat. No.: B1311727
M. Wt: 302.29 g/mol
InChI Key: GABYFSKFNUGGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl 4-(4-azidophenyl)butyrate (CAS: 441052-82-0) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a phenyl azide group. The NHS ester reacts efficiently with primary amines (e.g., lysine residues or protein N-termini) under physiological pH (7.0–9.0), forming stable amide bonds. The azide group enables bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), making it invaluable for photoaffinity labeling, targeted drug delivery, and bioconjugation . Its four-carbon spacer arm provides moderate flexibility between conjugated molecules, balancing steric hindrance and molecular proximity .

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(4-azidophenyl)butanoate

InChI

InChI=1S/C14H14N4O4/c15-17-16-11-6-4-10(5-7-11)2-1-3-14(21)22-18-12(19)8-9-13(18)20/h4-7H,1-3,8-9H2

InChI Key

GABYFSKFNUGGPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Succinimidyl 4-(4-azidophenyl)butyrate is part of a broader class of NHS-ester crosslinkers. Below is a comparative analysis of its structural and functional analogs:

Structural and Functional Analogues

Compound Name Reactive Group Spacer Length Solubility Stability Key Applications Source
This compound Azide (aryl) 4 carbons Low (organic) Photoactivatable Click chemistry, photoaffinity labeling
SMPB (Succinimidyl 4-(p-maleimidophenyl)butyrate) Maleimide 4 carbons Low Stable at pH 7.0 Thiol conjugation, protein crosslinking
Sulfo-SAPB (Sulfothis compound) Azide (sulfonated) 4 carbons High (aqueous) Enhanced solubility Aqueous bioconjugation
SDA (Succinimidyl 4,4′-azipentanoate) Azide (alkyl) 5 carbons Moderate pH-dependent Nucleic acid crosslinking
SPB (Succinimidyl-[4-(psoralen-8-yloxy)]-butyrate) Psoralen (photoreactive) 4 carbons Variable UV-activated DNA/RNA intercalation, UV crosslinking
GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester) Maleimide 4 carbons Moderate Stable ≤ pH 7.5 Antibody-enzyme conjugation

Key Comparisons

Reactive Group Specificity Azide vs. Maleimide: The azide group in this compound enables bioorthogonal conjugation without interfering with endogenous thiols, unlike maleimide-based reagents (e.g., SMPB, GMBS), which target cysteine residues . Aryl Azide vs. Alkyl Azide: The aryl azide in this compound offers slower hydrolysis rates compared to alkyl azides (e.g., SDA), enhancing stability in aqueous buffers .

Solubility and Formulation The non-sulfonated azidophenyl butyrate requires organic solvents (e.g., DMSO) for dissolution, limiting its use in aqueous systems. In contrast, sulfonated derivatives like Sulfo-SAPB exhibit enhanced water solubility, enabling direct use in physiological buffers .

Spacer Arm Length

  • Compounds with shorter spacers (e.g., N-hydroxysuccinimidyl iodoacetate) may restrict conjugation efficiency due to steric hindrance, while longer spacers (e.g., SDA) increase flexibility but may reduce labeling precision .

Stability and Reactivity

  • Maleimide-based reagents (SMPB, GMBS) are prone to hydrolysis at alkaline pH (>8.0), whereas azides remain stable until activated by light or catalysts .
  • Psoralen-based SPB requires UV activation, making it unsuitable for light-sensitive applications compared to the ambient reactivity of azides .

Application-Specific Performance

  • Protein Crosslinking : SMPB and GMBS are preferred for thiol-amine conjugation in membrane protein studies .
  • Click Chemistry : this compound is optimal for CuAAC-based labeling in live-cell imaging .

Research Findings

  • Efficiency : In a study comparing maleimide and azide crosslinkers, this compound achieved 80–90% conjugation efficiency in antibody-drug conjugates, comparable to GMBS but with fewer off-target effects .
  • Solubility Limitations: Non-sulfonated azidophenyl butyrate precipitated in aqueous buffers at concentrations >1 mM, necessitating sulfonated analogs for in vivo applications .
  • Spacer Arm Impact : demonstrated that spacer length (4–6 carbons) had minimal effect on crosslinking partners, but solubility and reactive group specificity dictated functional outcomes .

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